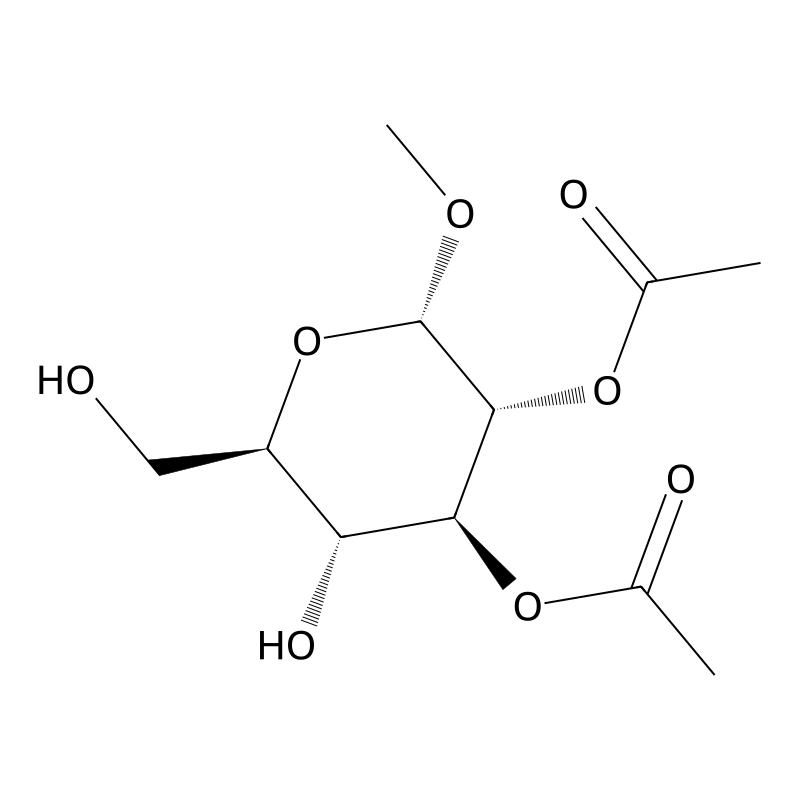

(2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic molecule characterized by its tetrahydropyran structure. This compound has the molecular formula and a molecular weight of 278.26 g/mol. Its structure includes multiple hydroxyl groups and methoxy functionalities, contributing to its potential reactivity and biological properties. The stereochemistry of the compound is defined by specific configurations at several chiral centers, which is crucial for its biological activity and interaction with other molecules.

The chemical reactivity of (2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate can be attributed to its functional groups. The hydroxyl groups can participate in hydrogen bonding and nucleophilic attacks, while the acetate groups can undergo hydrolysis or transesterification reactions. Additionally, the methoxy group may be involved in methylation reactions or serve as a leaving group in substitution reactions.

Research indicates that compounds similar to (2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate exhibit various biological activities. These may include antimicrobial, anti-inflammatory, and antioxidant properties. The presence of multiple hydroxyl groups enhances their potential as bioactive agents by increasing solubility and interaction with biological targets.

The synthesis of (2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate typically involves multi-step organic reactions. Common methods may include:

- Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Hydroxymethylation: Introducing the hydroxymethyl group can be accomplished via formylation followed by reduction.

- Acetylation: The hydroxyl groups are converted to acetate esters using acetic anhydride or acetyl chloride.

- Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

The compound has potential applications in various fields such as:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.

- Agriculture: Its antimicrobial properties could be explored for use in agrochemicals.

- Cosmetics: The antioxidant properties may find applications in skincare formulations.

Interaction studies are essential to understand how (2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate interacts with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy could be utilized to study these interactions and determine binding affinities.

Several compounds share structural similarities with (2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (2S,3R,4S,5R)-6-(Acetoxymethyl)-5-hydroxy-tetrahydro-2H-pyran | 132153-62-9 | Contains acetoxymethyl group; potential for similar biological activity |

| (2S,3R,4S)-5-Acetoxy-6-hydroxymethyl-tetrahydro-pyran | 1192778-66-7 | Similar structure with different substituents; may exhibit distinct properties |

| 5-Hydroxy-6-(benzyloxy)methyl-tetrahydro-pyran | 17749717 | Features benzyloxy group; useful for comparative biological activity studies |

The uniqueness of (2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate lies in its specific stereochemistry and the presence of both hydroxymethyl and methoxy groups that may enhance its solubility and reactivity compared to similar compounds.